Fmoc-Val-OPfp Fmoc-Val-OPfp
Brand Name: Vulcanchem
CAS No.: 86060-87-9
VCID: VC21539075
InChI: InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1
SMILES: CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H20F5NO4
Molecular Weight: 505.4 g/mol

Fmoc-Val-OPfp

CAS No.: 86060-87-9

VCID: VC21539075

Molecular Formula: C26H20F5NO4

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Val-OPfp - 86060-87-9

Description

Fmoc-Val-OPfp, or (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate, is a derivative of the amino acid valine. It is commonly used in peptide synthesis due to its protective group, which facilitates the synthesis of peptides by preventing unwanted reactions during the process. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, typically using bases like piperidine .

Solubility Data

SolventSolubility Notes
DMSOMost commonly used for dissolving Fmoc-Val-OPfp
WaterMay be used with a small amount of product to avoid loss
EthanolCan be used as an alternative solvent
DMFSuitable for certain applications

Applications in Peptide Synthesis

Fmoc-Val-OPfp is utilized in the synthesis of peptides due to the Fmoc group's ability to protect the amino group during the synthesis process. This protection prevents unwanted reactions and ensures that the peptide chain is built efficiently. The pentafluorophenyl ester (OPfp) part of the molecule acts as an activating group, facilitating the coupling of amino acids during peptide synthesis .

Fmoc Deprotection

The Fmoc group is typically removed using a base such as piperidine. The choice of base can affect the efficiency and speed of deprotection. For instance, piperidine is commonly used at concentrations ranging from 5% to 50% in DMF, with 20% being a standard concentration for efficient Fmoc removal .

Comparison with Other Protecting Groups

The Fmoc group is favored over other protecting groups like Boc due to its mild deprotection conditions, which reduce the risk of side reactions. This makes it particularly useful for synthesizing complex peptides .

Storage and Handling

Fmoc-Val-OPfp should be stored as a powder at -20°C for up to two years or at 4°C for up to two years. Solutions in solvents like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month to maintain stability .

Shipping Conditions

This compound is stable at room temperature for short periods, making it suitable for shipping under ambient conditions .

CAS No. 86060-87-9
Product Name Fmoc-Val-OPfp
Molecular Formula C26H20F5NO4
Molecular Weight 505.4 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
Standard InChI InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1
Standard InChIKey TZEGAVSWQUEHAQ-QHCPKHFHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-Val-OPfp;86060-87-9;Fmoc-L-valinepentafluorophenylester;ST50307022;N-Alpha-(9-Fluorenylmethyloxycarbonyl)-L-ValinePentafluorphenylEster;AC1MBYIY;47507_ALDRICH;SCHEMBL3070048;47507_FLUKA;L-Valine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-900-997;CF-860;ZINC71788086;AKOS015902408;AK-81228;TR-026834;FT-0629884;ST24030727;I14-19896;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-valinepentafluorophenylester;(2,3,4,5,6-pentafluorophenyl)(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate;2,3,4,5,6-pentafluorophenyl(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-methylbutanoate
PubChem Compound 2733281
Last Modified Aug 15 2023

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